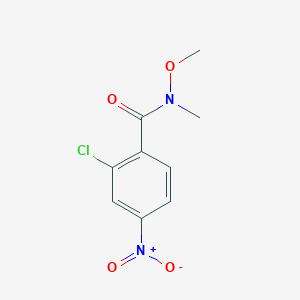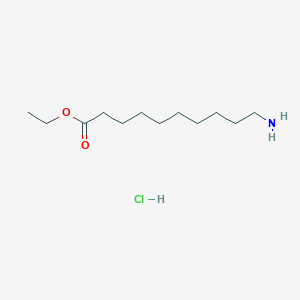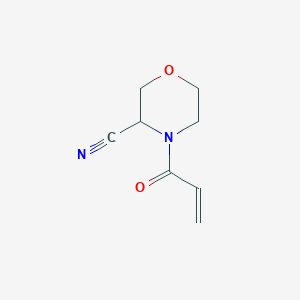![molecular formula C11H11N3O2 B2419804 3-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1779132-88-5](/img/structure/B2419804.png)
3-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that features a fused pyrazole and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of different substituents at various positions on the ring system.
Common Reagents and Conditions
Common reagents used in these reactions include organo-Li, -Mg, and -Zn reagents for metalation and functionalization . Transition metal catalysts such as palladium and nickel are often employed in cross-coupling reactions to introduce various functional groups .
Major Products
The major products formed from these reactions include functionalized derivatives of the pyrazolo[1,5-a]pyrimidine scaffold, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
3-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Industry: Utilized in the development of new materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 3-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid: Another member of the pyrazolo[1,5-a]pyrimidine family with similar structural features.
1,2,4-Triazolo[1,5-a]pyrimidine: Exhibits diverse biological activities and is used in various medicinal applications.
Uniqueness
3-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to the presence of the cyclobutyl group, which can influence its biological activity and pharmacokinetic properties. This structural feature distinguishes it from other similar compounds and can lead to different interactions with molecular targets .
Properties
IUPAC Name |
3-cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c15-11(16)8-4-12-10-9(7-2-1-3-7)5-13-14(10)6-8/h4-7H,1-3H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMGFZILJCUGDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=C3N=CC(=CN3N=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2419725.png)
![benzyl 2-({5,6-dimethyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetate](/img/structure/B2419726.png)

![(E)-N-(5-(3-(2-chlorophenyl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2419730.png)
![N-(6-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2419732.png)
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-4-carboxylic acid](/img/structure/B2419733.png)
![5-Tert-butyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2419738.png)
![Tert-butyl 3-(aminomethyl)-1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2419739.png)
![4-[(2,4-dichloro-6-nitrophenoxy)methyl]-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2419740.png)
![Sodium;2-[4-(hydroxymethyl)oxan-4-yl]acetate](/img/structure/B2419741.png)


